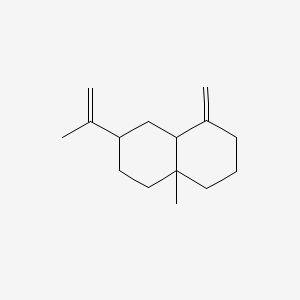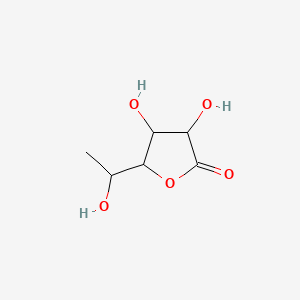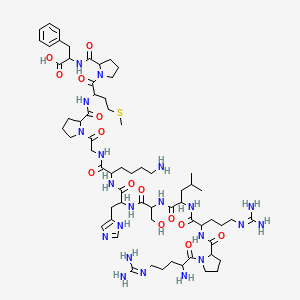![molecular formula C44H74O14 B12323500 [6-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12323500.png)
[6-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “[6-[4,5-dihidroxi-2-[[12-hidroxi-17-(2-hidroxi-6-metilhept-5-en-2-il)-4,4,8,10,14-pentametil-2,3,5,6,7,9,11,12,13,15,16,17-dodecahidro-1H-ciclopenta[a]fenantren-3-il]oxi]-6-(hidroximetil)oxan-3-il]oxi-3,4,5-trihidroxi-oxan-2-il]metil acetato” es una molécula orgánica compleja. Presenta múltiples grupos hidroxilo, un núcleo de ciclopenta[a]fenantreno y un grupo metil acetato. Es probable que este compuesto tenga propiedades biológicas y químicas significativas debido a su estructura intrincada.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implicaría múltiples pasos, incluyendo la formación del núcleo de ciclopenta[a]fenantreno, la adición de grupos hidroxilo y la unión del grupo metil acetato. Cada paso requeriría reactivos y condiciones específicas, como catalizadores, disolventes y control de la temperatura.
Métodos de producción industrial
La producción industrial de una molécula tan compleja probablemente implicaría técnicas avanzadas como la síntesis de múltiples pasos, procesos de purificación como la cromatografía y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto podría sufrir varias reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno adicionales.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes podrían incluir agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir grupos hidroxilo o carbonilo adicionales, mientras que la reducción podría conducir a la formación de alcoholes.
Aplicaciones Científicas De Investigación
Este compuesto podría tener numerosas aplicaciones en la investigación científica, incluyendo:
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Posible uso en el estudio de vías bioquímicas.
Medicina: Posibles aplicaciones terapéuticas debido a su compleja estructura.
Industria: Uso en la producción de productos farmacéuticos u otros productos químicos de alto valor.
Mecanismo De Acción
El mecanismo de acción implicaría la interacción de este compuesto con objetivos moleculares específicos, como enzimas o receptores. Las vías involucradas podrían incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares podrían incluir otras moléculas orgánicas complejas con múltiples grupos hidroxilo y un núcleo de ciclopenta[a]fenantreno.
Singularidad
La singularidad de este compuesto radica en su disposición específica de grupos funcionales y la presencia del grupo metil acetato, lo que podría conferir propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C44H74O14 |
|---|---|
Peso molecular |
827.0 g/mol |
Nombre IUPAC |
[6-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C44H74O14/c1-22(2)11-10-15-44(9,53)24-12-17-43(8)31(24)25(47)19-29-41(6)16-14-30(40(4,5)28(41)13-18-42(29,43)7)57-39-37(35(51)32(48)26(20-45)55-39)58-38-36(52)34(50)33(49)27(56-38)21-54-23(3)46/h11,24-39,45,47-53H,10,12-21H2,1-9H3 |
Clave InChI |
TUMCLUKPDAUYFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12323460.png)
![2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B12323463.png)
![6-[4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323469.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one](/img/structure/B12323477.png)






![methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B12323534.png)
